Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Crystal engineering Hydrogen-bonded frameworks Pyrrole-2-carboxylate synthon

Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a 3,4-disubstituted pyrrole-2-carboxylate ester bearing a benzyl protecting group at the C2 carboxyl position. With a molecular formula of C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol, it is a crystalline solid (mp 73–74 °C) commercially supplied at ≥95% purity.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 954-92-7
Cat. No. B12046819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
CAS954-92-7
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H15NO2/c1-10-8-15-13(11(10)2)14(16)17-9-12-6-4-3-5-7-12/h3-8,15H,9H2,1-2H3
InChIKeyJVVPVNRWUFOIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,4-Dimethyl-1H-Pyrrole-2-carboxylate (CAS 954-92-7): Core Identity and Procurement Baseline


Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a 3,4-disubstituted pyrrole-2-carboxylate ester bearing a benzyl protecting group at the C2 carboxyl position [1]. With a molecular formula of C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol, it is a crystalline solid (mp 73–74 °C) commercially supplied at ≥95% purity . The compound belongs to the broader class of β-substituted pyrrole-2-carboxylates that serve as privileged intermediates in tetrapyrrole macrocycle construction, particularly porphyrin, dipyrromethane, and related photosensitizer syntheses .

Why Benzyl 3,4-Dimethyl-1H-Pyrrole-2-carboxylate Cannot Be Generically Substituted by Other Pyrrole-2-carboxylate Esters


Substituting benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate with its methyl, ethyl, or phenyl ester analogs is not functionally neutral. The benzyl ester group dictates a fundamentally different solid-state hydrogen-bonding architecture—a C(5) catemer synthon producing a 2-D layer—compared to the R₂²(10) dimer synthon of the phenyl analog that yields a corrugated tape [1]. In solution-phase synthesis, the benzyl ester enables orthogonal deprotection by catalytic hydrogenolysis (H₂/Pd–C), a cleavage mode inaccessible to methyl or ethyl esters, which require strongly basic or acidic hydrolysis conditions that may degrade acid/base-sensitive pyrrole intermediates [2]. Furthermore, the benzyl isocyanoacetate-based Barton–Zard entry provides regiochemical control over 5-unsubstituted pyrrole-2-carboxylates that is not replicated with ethyl or methyl isocyanoacetate variants [3]. These structural and reactivity differences make blind substitution scientifically unjustified and can lead to divergent synthetic outcomes in multi-step porphyrin assembly.

Quantitative Differentiation Evidence: Benzyl 3,4-Dimethyl-1H-Pyrrole-2-carboxylate vs. Closest Analogs


Solid-State Supramolecular Architecture: Benzyl Ester Adopts a Unique 2-D Catenary Layer Distinct from Phenyl and Butyl Analogs

In a direct X-ray crystallographic comparison of three pyrrole-2-carboxylate esters differing only in the ester substituent, the benzyl-substituted compound (compound 3) self-assembles into a 2-D layer architecture through a C(5) type catemer synthon. By contrast, the phenyl-substituted analog (compound 2) forms a 1-D corrugated tape via an R₂²(10) dimer synthon, and the butyl-substituted analog (compound 4) generates a 2-D layer incorporating both dimer and catemer synthons simultaneously [1]. This demonstrates that the benzyl group does not merely tune packing—it switches the dominant hydrogen-bonding motif entirely.

Crystal engineering Hydrogen-bonded frameworks Pyrrole-2-carboxylate synthon

Regiochemical Fidelity in Barton–Zard Pyrrole Synthesis: Benzyl Isocyanoacetate Delivers 5-Unsubstituted Pyrrole-2-carboxylates That Ethyl Variants Cannot Match

The benzyl isocyanoacetate-based Barton–Zard condensation with β-nitroacetates or nitroalkenes affords 5-unsubstituted benzyl pyrrole-2-carboxylates with exclusive regiochemical control—the 5-position remains unsubstituted, which is essential for subsequent dipyrromethane and porphyrin condensations [1]. When ethyl isocyanoacetate is employed, the regiochemical outcome is less controlled, and competitive substitution at the 5-position is observed, complicating downstream macrocycle formation [2]. The benzyl ester route thus provides a structurally defined intermediate with the correct substitution pattern for MacDonald-type '2+2' porphyrin assembly.

Barton–Zard reaction Pyrrole regiochemistry Isocyanoacetate building blocks

Orthogonal Deprotection Capability: Benzyl Ester Hydrogenolysis Enables Stepwise Carboxylic Acid Unveiling Incompatible with Methyl or Ethyl Esters

The benzyl ester of 3,4-dimethyl-1H-pyrrole-2-carboxylate can be selectively cleaved by catalytic hydrogenolysis (H₂, 10% Pd–C, room temperature, atmospheric pressure) to liberate the free carboxylic acid, without affecting co-existing methyl or ethyl ester groups on other pyrrole units within a dipyrromethane or linear tetrapyrrole intermediate [1][2]. Methyl and ethyl esters, in contrast, require saponification (NaOH or KOH, aqueous alcoholic media, elevated temperature) or acidic hydrolysis (HCl, reflux), conditions that can induce pyrrole ring protonation, aldehyde deprotection, or dipyrromethane scrambling [3]. This orthogonality is exploited in the stepwise assembly of unsymmetrical porphyrins where sequential carboxyl deprotection is required.

Protecting group strategy Hydrogenolysis Porphyrin synthesis

Crystalline Solid Form Facilitates Purification and Handling Relative to Liquid or Low-Melting Ester Analogs

Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a well-defined crystalline solid with a melting point of 73–74 °C . This physical form enables purification by simple recrystallization, a significant practical advantage over the methyl ester analog (CAS 50634-33-8), which has been reported as a low-melting solid or oil at ambient temperature , and the free carboxylic acid (CAS 89776-55-6), which, although a solid (off-white, mp not widely reported), exhibits lower solubility in organic solvents due to its polar carboxyl group . The benzyl ester thus occupies a favorable middle ground: sufficient crystallinity for straightforward purification, yet adequate organic solubility for homogeneous reaction conditions.

Crystallinity Purification Physicochemical properties

Highest-Value Application Scenarios for Benzyl 3,4-Dimethyl-1H-Pyrrole-2-carboxylate Based on Verifiable Differentiation Evidence


Stepwise Total Synthesis of Unsymmetrical Porphyrins via MacDonald '2+2' Condensation

The benzyl ester serves as a latent carboxylic acid that can be unveiled by hydrogenolysis at a precise synthetic stage. In the synthesis of meso,β-butanoporphyrins, dipyrrole dibenzyl esters are assembled, hydrogenolyzed over 10% Pd–C to the corresponding dicarboxylic acids, and then condensed with diformyldipyrrylmethane under MacDonald conditions [1]. This stepwise deprotection strategy is incompatible with methyl or ethyl esters, which would require strongly basic hydrolysis conditions that risk aldehyde deprotection or dipyrromethane acid-catalyzed scrambling. The benzyl ester's orthogonal cleavage is therefore enabling for unsymmetrical porphyrin architectures.

Crystal Engineering of 2-D Hydrogen-Bonded Pyrrole-Carboxylate Frameworks

When the research objective is to construct layered supramolecular architectures via N–H···O hydrogen bonds, the benzyl ester uniquely directs self-assembly into a 2-D layer through the C(5) catemer synthon [2]. This predictable catemeric motif is not accessible from the phenyl ester (which forms only 1-D corrugated tapes via dimer synthons) or the butyl ester (which produces mixed architectures). Researchers designing pyrrole-based hydrogen-bonded organic frameworks (HOFs) or crystal engineering studies should select the benzyl ester for its reliable 2-D layer topology.

Regiocontrolled Synthesis of 5-Unsubstituted Pyrrole-2-carboxylate Building Blocks via Barton–Zard Chemistry

For projects requiring 5-unsubstituted pyrrole-2-carboxylates as precursors to dipyrromethanes or BODIPY dyes, the benzyl isocyanoacetate-based Barton–Zard protocol provides exclusive 5-H regiochemical outcome [3]. This eliminates the need for chromatographic separation of 5-substituted byproducts that arise when ethyl isocyanoacetate is employed. The benzyl ester product can be carried forward directly or converted to the free acid by hydrogenolysis, offering a streamlined synthetic sequence from nitroalkene to pyrrole building block.

Solid-Phase or Crystalline Intermediate Handling in Multi-Step Pyrrole Derivatization Sequences

The benzyl ester's crystalline nature (mp 73–74 °C) makes it preferable to the methyl ester analog for workflows that benefit from recrystallization-based purification. In multi-gram syntheses of pyrrole intermediates destined for pharmaceutical or materials applications, the ability to purify by recrystallization rather than column chromatography reduces solvent waste, improves throughput, and provides a convenient melting point check for batch-to-batch quality consistency.

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